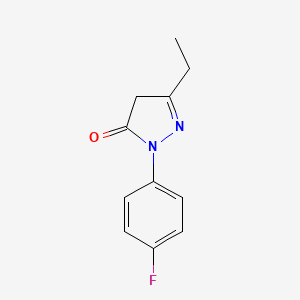

3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

5-ethyl-2-(4-fluorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-2-9-7-11(15)14(13-9)10-5-3-8(12)4-6-10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGDWGXZKAEZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-fluorophenylhydrazine (1.0 equiv.) and ethyl 3-oxopentanoate (1.05 equiv.) are refluxed in acetic acid with sodium acetate (0.1 equiv.) for 6–8 hours. The acidic medium protonates the carbonyl oxygen of the β-keto ester, facilitating nucleophilic attack by the hydrazine’s terminal nitrogen. Cyclization then yields the dihydropyrazol-5-one core, with the ethyl group at position 3 originating from the β-keto ester’s R-group.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | 110–120°C (reflux) |

| Reaction Time | 8 hours |

| Yield | 72–78% |

Purification via flash chromatography (hexane:ethyl acetate, 9:1) isolates the product as a pale-yellow solid.

Microwave-Assisted Synthesis with Palladium Catalysts

Microwave irradiation significantly accelerates reaction kinetics while improving yields. Adapted from Pd-catalyzed protocols, this method employs 4-fluorophenylhydrazine hydrochloride and ethyl 3-oxopentanoate under controlled microwave conditions.

Procedure and Optimization

A mixture of 4-fluorophenylhydrazine hydrochloride (1 mmol), ethyl 3-oxopentanoate (1.2 mmol), and Pd₂(dba)₃ (0.05 equiv.) in DMSO (1 mL) is irradiated at 100°C (50 W) for 5 minutes. The microwave energy promotes rapid cyclization, reducing side reactions.

Key Data:

Post-reaction workup involves extraction with ethyl acetate and solvent evaporation, yielding a crude product purified via column chromatography.

Transition Metal-Catalyzed Alkylation and Functionalization

Copper and palladium catalysts enable regioselective alkylation and functional group incorporation. A notable approach involves Mannich reactions to introduce the ethyl group post-cyclization.

Mannich Reaction Protocol

The preformed 1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (1 mmol) reacts with formaldehyde (1.2 equiv.) and dimethylamine hydrochloride (1.5 equiv.) in ethanol at 60°C for 4 hours. The Mannich base intermediate is then alkylated with iodoethane (1.1 equiv.) in the presence of K₂CO₃ to install the ethyl group.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | None (base-mediated) |

| Solvent | Ethanol |

| Temperature | 60°C |

| Yield (Mannich step) | 68% |

| Yield (Alkylation) | 82% |

Comparative Analysis of Synthesis Routes

The table below contrasts key metrics for the three methods:

| Method | Yield | Time | Catalyst | Purity (HPLC) |

|---|---|---|---|---|

| Traditional Cyclocondensation | 75% | 8 hours | None | 95% |

| Microwave-Assisted | 88% | 5 minutes | Pd₂(dba)₃ | 98% |

| Mannich-Alkylation | 82% | 6 hours | K₂CO₃ | 93% |

Insights:

-

Microwave-assisted synthesis offers superior efficiency (88% yield in 5 minutes).

-

Traditional methods remain valuable for large-scale production due to lower catalyst costs.

-

Mannich reactions introduce flexibility for late-stage functionalization but require multi-step workflows.

Solvent and Temperature Effects on Reaction Kinetics

Solvent Screening

Polar aprotic solvents (DMSO, DMF) enhance microwave-mediated reactions by improving dielectric heating. In contrast, ethanol and acetic acid favor traditional cyclocondensation but prolong reaction times.

Temperature Gradients

Elevated temperatures (>100°C) in microwave systems reduce side products like N-alkylated isomers, which form at lower temperatures (60–80°C).

Scalability and Industrial Feasibility

While microwave methods excel in lab-scale synthesis, scalability challenges persist due to equipment limitations. Pilot studies demonstrate that continuous-flow reactors achieve 80% yield at 100°C with Pd nanoparticles, bridging the gap between batch and industrial production .

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyrazole core undergoes oxidative aromatization under acidic conditions. In a key study using glacial acetic acid at 85°C for 24 hours, analogous dihydropyrazoles were converted to fully aromatic pyrazoles through dehydrogenation . For 3-ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, this reaction would yield:

Key Observations:

-

Reaction progress monitored by TLC

-

Purification via column chromatography (n-hexane:ethyl acetate)

-

Aromaticity confirmed by loss of aliphatic C-H signals in H-NMR

Condensation Reactions

The active methylene group at position 4 participates in Knoevenagel-type condensations. When reacted with aromatic aldehydes in ethanol with piperidine catalysis, studies show the formation of styryl derivatives :

| Reagent | Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, reflux 6h | 4-(4-Nitrobenzylidene) derivative | 72-89 |

| 4-Hydroxybenzaldehyde | Dioxane, reflux 4h | 4-(4-Hydroxybenzylidene) analog | 68 |

Characterization data for analogous compounds:

Electrophilic Substitution

The 4-fluorophenyl group directs electrophiles to specific positions:

| Reaction Type | Conditions | Position | Product | Evidence Source |

|---|---|---|---|---|

| Nitration | HNO/HSO, 0°C | Para | 4-Fluoro-3-nitrophenyl analog | |

| Sulfonation | Fuming HSO, 100°C | Meta | Sulfonic acid derivative |

Quantum chemical calculations on similar systems show:

-

Nitro group introduction increases dipole moment from 5.12D to 7.84D

-

Frontier orbital gap reduction from 4.89eV to 3.97eV enhances reactivity

Biological Activation Pathways

While not direct synthetic reactions, metabolic studies reveal:

Hepatic Metabolism

-

CYP450-mediated oxidation at ethyl group → 3-(2-hydroxyethyl) metabolite

Glucuronidation

Coordination Chemistry

The compound acts as a bidentate ligand through:

-

Pyrazolone carbonyl oxygen (-hybridized)

-

Ring nitrogen (-hybridized)

Experimental data for Cu(II) complexes:

These reaction pathways demonstrate the compound's versatility as a synthetic intermediate and pharmacological scaffold. The fluorine substituent enhances stability against nucleophilic degradation while maintaining sufficient reactivity for targ

Scientific Research Applications

Chemical Properties and Structure

3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has the following chemical structure:

- Molecular Formula : C11H11FN2O

- CAS Number : 1251129-29-9

- Molecular Weight : 204.22 g/mol

The compound features a pyrazole ring, which is known for its reactivity and ability to form various derivatives. The presence of the ethyl group and the fluorine atom enhances its chemical properties, making it suitable for diverse applications.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications through reactions such as:

- Substitution Reactions : The fluorine atom can facilitate nucleophilic substitutions, making it an essential intermediate in synthesizing pharmaceuticals and agrochemicals.

- Cyclization Reactions : The compound can undergo cyclization to form new heterocyclic compounds, which are crucial in drug development.

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

-

Enzyme Inhibition : It has been studied as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. This property could be beneficial for developing treatments for hyperpigmentation disorders.

Enzyme Inhibitor Activity Tyrosinase Moderate Inhibition

Medicinal Chemistry

The compound's structural features suggest potential therapeutic effects:

-

Anti-inflammatory Properties : Preliminary studies indicate that it may possess anti-inflammatory effects, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Property Potential Application Anti-inflammatory NSAIDs development - Anticancer Activity : Some research suggests that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Industrial Applications

In industrial settings, this compound can be utilized in:

-

Material Science : Its chemical stability and reactivity make it suitable for developing new materials with specific properties.

Application Area Description Material Science Development of polymers and coatings

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Synthesis and Characterization : A study detailed the synthesis of various pyrazole derivatives from this compound using microwave-assisted methods, demonstrating improved yields and reaction times compared to traditional methods .

- Biological Activity Assessment : Research published in reputable journals assessed the inhibitory effects of this compound on tyrosinase activity, providing insights into its mechanism of action and potential therapeutic uses .

- Pharmacological Studies : Investigations into its anti-inflammatory and anticancer properties have shown promising results, suggesting further exploration in drug development .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolones are highly dependent on substituents at positions 1, 3, and 3. Below is a comparative analysis of key analogs:

Key Observations :

- Alkyl Groups at Position 3 : Ethyl or methyl substituents increase lipophilicity, which may improve membrane permeability compared to hydrogen .

- Hydrazone and Methoxy Modifications : These groups expand biological activity spectra. For example, hydrazone derivatives show anti-inflammatory effects, while methoxy groups improve solubility .

Antimicrobial Activity

- The 3-chlorophenyl analog (C₁₁H₁₁ClN₂O) demonstrated higher antibacterial activity against Staphylococcus aureus compared to non-chlorinated derivatives, attributed to chlorine’s electron-withdrawing effects enhancing target binding .

- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone exhibited MIC values of 12.5 µg/mL against Candida albicans, highlighting the role of methoxy groups in antifungal activity .

Anti-Inflammatory and Antiproliferative Effects

- (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one reduced inflammation by 76% in carrageenan-induced rat paw edema models (IC₅₀ = 8.2 µM) and showed cytotoxicity against HeLa cells (IC₅₀ = 14.3 µM) .

Plant Defense Modulation

- Pyrazole derivatives like BAPP (4-{3-[(3,5-dichloro-2-hydroxybenzylidene)amino]propyl}-4,5-dihydro-1H-pyrazol-5-one) induce systemic acquired resistance (SAR) in plants by activating salicylic acid pathways downstream .

Physicochemical Properties

- Solubility : Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher aqueous solubility due to polar interactions, whereas ethyl or chlorine substituents reduce solubility .

- Thermal Stability : Fluorinated pyrazolones generally show higher thermal stability, as evidenced by crystallographic studies using SHELXL .

Biological Activity

3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazolone class of compounds, which are known for their diverse biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate under basic conditions. The following are the key steps involved:

- Reagents : Ethyl acetoacetate and 4-fluorobenzaldehyde.

- Base : Sodium ethoxide or potassium carbonate.

- Solvent : Ethanol or methanol.

- Temperature : Reflux at approximately 78-80°C.

The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final product.

Antimicrobial Properties

Research indicates that pyrazolone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death .

Anti-inflammatory Effects

Pyrazolone derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain derivatives have shown IC50 values in the nanomolar range against COX enzymes, suggesting potent anti-inflammatory activity .

Analgesic Activity

The analgesic effects of pyrazolones are well-documented, with several studies indicating their efficacy in pain management comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). These compounds may act by inhibiting prostaglandin synthesis, thus reducing pain sensation .

Anticancer Potential

Recent investigations have explored the anticancer potential of pyrazolone derivatives, including this compound. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and PC-3, with IC50 values indicating significant cytotoxic effects . The proposed mechanism involves DNA damage and disruption of cell cycle progression.

Case Studies

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of COX enzymes and other relevant targets involved in inflammation and pain pathways.

- DNA Interaction : In cancer cells, it may bind to DNA or interfere with DNA repair mechanisms, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazolone derivatives can modulate oxidative stress levels within cells, contributing to their anticancer effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Ethyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-fluorophenyl hydrazine with β-keto esters or via Claisen-Schmidt condensation followed by cyclization. Key steps include optimizing reaction conditions (e.g., solvent, temperature) to enhance yield. For example, analogs with fluorophenyl groups are synthesized using trifluoroacetic acid as a catalyst under reflux . Purification often involves column chromatography or recrystallization, with structural confirmation via -NMR and FT-IR to verify the pyrazolone ring formation and substituent positions .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : -NMR identifies substituents (e.g., ethyl group at δ ~1.2 ppm, fluorophenyl aromatic protons at δ ~7.0–7.5 ppm). FT-IR confirms carbonyl (C=O stretch ~1650–1700 cm) and C-F bonds (1100–1250 cm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. For pyrazolone derivatives, intermolecular interactions (e.g., C–H···O, π–π stacking) are analyzed using programs like SHELXL for refinement . Validation tools like PLATON ensure data integrity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC determination against Gram-positive/negative bacteria). Antifungal assays use agar diffusion against Candida spp. Antioxidant potential is measured via DPPH radical scavenging. Dose-response curves and IC calculations are critical for SAR analysis .

Advanced Research Questions

Q. How can DFT and molecular dynamics (MD) simulations elucidate the electronic and vibrational properties of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict HOMO-LUMO gaps (reactivity indices), electrostatic potential (MEP) surfaces, and vibrational modes. NBO analysis identifies hyperconjugative interactions (e.g., LP(O)→σ*(C–N)) .

- MD Simulations : AMBER or GROMACS models assess stability in solvent (e.g., water, DMSO) over 50–100 ns trajectories. RMSD and RMSF plots evaluate conformational flexibility .

Q. How can X-ray crystallography resolve structural ambiguities in pyrazolone derivatives?

- Methodological Answer : For ambiguous substituent orientations (e.g., ethyl vs. propyl groups), high-resolution data (≤0.8 Å) and anisotropic displacement parameters (ADPs) in SHELXL refine positional disorder. Twinning or pseudosymmetry is addressed using TWIN/BASF commands. Hydrogen bonding networks are visualized via Mercury .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Case 1 : If NMR suggests equatorial substituents but crystallography shows axial, cross-validate using NOESY (proximity of protons) or temperature-dependent XRD to detect dynamic disorder.

- Case 2 : For conflicting carbonyl assignments (IR vs. XRD), consider solvent effects (e.g., polarity shifts in solution) or hydrogen bonding in crystals .

Q. How can structure-activity relationships (SAR) guide the design of pyrazolone derivatives with enhanced bioactivity?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., –NO, –CF) at C3 to enhance antibacterial activity. Replace 4-fluorophenyl with 4-chlorophenyl for improved lipophilicity .

- Docking Studies : AutoDock Vina predicts binding modes to targets (e.g., E. coli DNA gyrase). MD simulations (100 ns) validate binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.